Mosapride N-Oxide

Übersicht

Beschreibung

Mosapride N-Oxide is a major active metabolite of Mosapride, a gastroprokinetic agent. Mosapride itself is known for its selective serotonin 5-HT4 receptor agonist properties, which help in accelerating gastric emptying and improving gastrointestinal motility. This compound retains these properties and is used in various scientific research applications .

Wirkmechanismus

Target of Action

Mosapride N-Oxide, like its parent compound Mosapride, primarily targets the serotonin receptors in the digestive tract . It acts as a selective 5HT4 agonist and the major active metabolite of Mosapride, known as M1, additionally acts as a 5HT3 antagonist . These receptors play a crucial role in regulating the motility of the gastrointestinal tract.

Mode of Action

This compound interacts with its targets by stimulating the serotonin receptor in the digestive tract and increasing the release of acetylcholine . This interaction accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .

Biochemical Pathways

The activation of the 5HT4 receptor by this compound leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscle in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This can have downstream effects on the overall digestion and absorption of nutrients.

Pharmacokinetics

It is known that the parent compound, mosapride, is well-absorbed and widely distributed in the body

Result of Action

The primary result of this compound’s action is the enhancement of gastrointestinal motility. This can help alleviate symptoms in various gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Biochemische Analyse

Biochemical Properties

Mosapride N-Oxide, as a metabolite of Mosapride, may share some of its biochemical properties. Mosapride is known to act as a selective 5HT4 agonist

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, Mosapride, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its parent compound, Mosapride, acts as a selective 5HT4 agonist

Metabolic Pathways

This compound is a metabolite of Mosapride , suggesting it may be involved in similar metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride N-Oxide involves the oxidation of Mosapride. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Mosapride N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can revert it back to Mosapride.

Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of Mosapride, as well as substituted derivatives that can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Gastroprokinetic Activity

Mosapride N-Oxide acts primarily as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility. This property is crucial in treating conditions like functional dyspepsia and gastroesophageal reflux disease (GERD). Research indicates that this compound exhibits stronger gastroprokinetic effects compared to its parent compound, mosapride .

Metabolic Pathways

The metabolic profile of mosapride reveals that this compound is produced through N-oxidation, which is a significant metabolic pathway for this compound. Studies have identified various metabolites, including this compound, in biological samples such as urine and plasma from rat models . This highlights its relevance in pharmacokinetic studies.

Clinical Insights

Case Studies on Drug-Induced Liver Injury

While mosapride is generally well-tolerated, there are documented cases of drug-induced liver injury associated with its use. In one study, two patients developed elevated liver enzymes following mosapride administration. The cessation of the drug led to improved liver function, suggesting a potential idiosyncratic reaction that may involve metabolites like this compound .

| Study | Findings | Implications |

|---|---|---|

| Case Study 1 | Elevated transaminase levels post-mosapride | Suggests monitoring for liver function in patients on mosapride |

| Case Study 2 | Improvement after discontinuation of the drug | Highlights need for caution in prescribing |

Analytical Techniques

Quantification Methods

Recent studies have employed advanced analytical techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify this compound in biological matrices. This method allows for precise determination of the compound's concentration in various tissues, aiding in pharmacokinetic assessments .

| Technique | Application | Outcome |

|---|---|---|

| UPLC-MS/MS | Tissue distribution study | Identified highest concentrations in the duodenum |

| 19F NMR | Stability and content analysis | Confirmed stability and accuracy of quantification |

Research Applications

Drug Interaction Studies

Mosapride has been studied for its interactions with other drugs, such as erythromycin. Although a pharmacokinetic interaction was observed, it did not significantly affect electrocardiogram readings, indicating a relatively safe coadministration profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cisapride: Another 5-HT4 receptor agonist but with known cardiac toxicity.

Tegaserod: A selective 5-HT4 receptor agonist used for similar indications.

Prucalopride: A more selective 5-HT4 receptor agonist with fewer side effects.

Velusetrag: Another selective 5-HT4 receptor agonist under investigation

Uniqueness

Mosapride N-Oxide is unique due to its balanced efficacy and safety profile. Unlike Cisapride, it does not have significant cardiac toxicity. Compared to other 5-HT4 receptor agonists, it offers a good balance between efficacy and side effects, making it a valuable compound in both research and clinical settings .

Biologische Aktivität

Mosapride N-Oxide, with the CAS number 1161443-73-7, is a significant active metabolite of the gastroprokinetic agent Mosapride. It functions primarily as a selective agonist for the serotonin 5-HT4 receptor, which plays a crucial role in gastrointestinal motility. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 437.89 g/mol |

| CAS Number | 1161443-73-7 |

| LogP | 4.21820 |

This compound acts by selectively stimulating the 5-HT4 receptors in the gastrointestinal tract, enhancing peristalsis and accelerating gastric emptying. This mechanism is particularly beneficial for conditions characterized by delayed gastric emptying, such as functional dyspepsia and gastroesophageal reflux disease (GERD) .

Pharmacological Effects

- Gastroprokinetic Activity : Clinical studies have shown that this compound improves gastric motility and reduces symptoms associated with gastrointestinal disorders. Its efficacy in enhancing gastric emptying has been documented in several trials .

- Serotonin Receptor Agonism : While Mosapride is known for its agonistic effects on the 5-HT4 receptors, research indicates that this compound exhibits similar but slightly reduced agonistic activity compared to its parent compound .

- Safety Profile : The safety profile of this compound is generally favorable, with minimal side effects reported in clinical settings. Common adverse effects include mild gastrointestinal disturbances .

Case Study 1: Efficacy in Functional Dyspepsia

A double-blind, placebo-controlled study evaluated the effects of this compound on patients with functional dyspepsia. The results indicated a significant improvement in symptoms such as bloating and early satiety compared to placebo .

Case Study 2: Comparison with Other Gastroprokinetics

In a comparative study involving this compound and other gastroprokinetic agents (e.g., Domperidone), this compound demonstrated superior efficacy in enhancing gastric emptying times .

Comparative Efficacy

A meta-analysis of available literature highlighted that while this compound is effective, its potency as a 5-HT4 receptor agonist is slightly less than that of Mosapride itself. This suggests that while it retains significant biological activity, there may be nuances in its therapeutic application .

Tissue Distribution Studies

Research conducted by Kunjie Li et al. utilized ultra-high performance liquid chromatography-tandem mass spectrometry to study the tissue distribution and excretion of Mosapride and its metabolites, including this compound. The findings revealed that the metabolite is extensively distributed within various tissues, which may contribute to its prolonged action in the gastrointestinal tract .

Eigenschaften

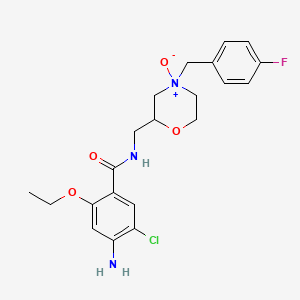

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJYXYWPAQJNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858144 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161443-73-7 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the major metabolic pathways of Mosapride in humans, and what is the significance of Mosapride N-Oxide?

A1: Research has identified two primary Phase I metabolic reactions for Mosapride in humans: dealkylation and morpholine ring cleavage. These reactions are followed by Phase II metabolism, which includes glucuronidation, glucosylation, and sulfation. [] Interestingly, this compound (M16) is one of the novel metabolites identified in human urine, feces, and plasma through UPLC-ESI-MS/MS analysis. [] This finding is particularly noteworthy because this metabolite, along with des-p-fluorobenzyl Mosapride (M3), is considered a major active metabolite of Mosapride. []

Q2: How does the metabolic profile of Mosapride differ between humans and rats?

A2: A comparative analysis of Mosapride metabolism in humans and rats revealed a high degree of similarity. In fact, all 16 metabolites identified in humans, including this compound, were also found in rats. [] This finding suggests minimal qualitative species difference in the metabolic pathways of Mosapride between these two species. This observation is significant for researchers, as it supports the use of rat models in preclinical studies investigating the pharmacological effects of Mosapride and its metabolites, including this compound.

Q3: What analytical techniques were employed to study the tissue distribution and excretion of Mosapride and its metabolites, including this compound?

A3: Researchers utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) to investigate the pharmacokinetic profile of Mosapride and its active metabolites, including this compound. [] This highly sensitive and specific method allowed for the accurate quantification of these compounds in various biological matrices, including tissue samples and excreta. The study revealed valuable insights into the absorption, distribution, metabolism, and excretion of Mosapride and highlighted the importance of this compound as a significant excretion form of the drug, particularly in urine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.